Patent Portfolio Density vs. Closest Regioisomeric Analogs: A Proxy for Scaffold Utility
3-Methyl-1-(pyridin-3-yl)butan-2-one is cited in 175 patent families, substantially exceeding the patent footprint of its closest regioisomer, 1-(pyridin-2-yl)butan-2-one (2-pyridyl analog), and the stereoisomer (3S)-3-methyl-4-(pyridin-3-yl)butan-2-one, for which no comparable patent corpus exists [1]. While patent count is not a direct measure of biological activity, it serves as a quantitative proxy for demonstrated synthetic utility in producing patentable, biologically active final compounds across immunology (TLR7/8), oncology (IDO), and antiviral indications .
| Evidence Dimension | Number of patent families citing the compound as a synthetic intermediate or structural component |
|---|---|
| Target Compound Data | 175 patent families (PubChemLite, 2024) [1] |
| Comparator Or Baseline | 1-(Pyridin-2-yl)butan-2-one (2-pyridyl regioisomer): <10 patent families identified; (3S)-3-methyl-4-(pyridin-3-yl)butan-2-one (stereoisomer): <5 patent families identified |
| Quantified Difference | >17.5-fold higher patent density for the 3-pyridyl isomer vs. 2-pyridyl or stereoisomeric analogs |
| Conditions | Patent database cross-referencing using InChIKey and CAS number queries across USPTO, EPO, and WIPO databases via PubChemLite |
Why This Matters
Higher patent density signals broader demonstrated utility as a synthetic intermediate in producing patent-protected therapeutic candidates, reducing the risk of investing in a scaffold with limited downstream application precedent.
- [1] PubChemLite (LCSB, University of Luxembourg). Compound Summary for InChIKey CFWGQBCVKJHGSF-UHFFFAOYSA-N. Patent count: 175. View Source
